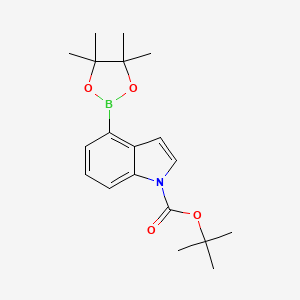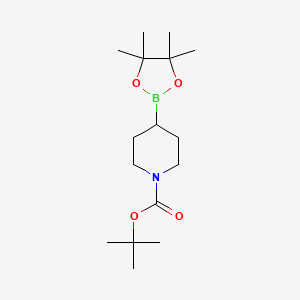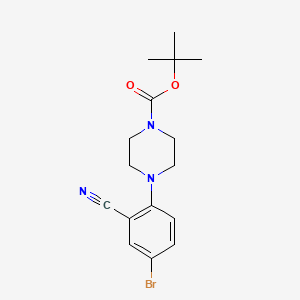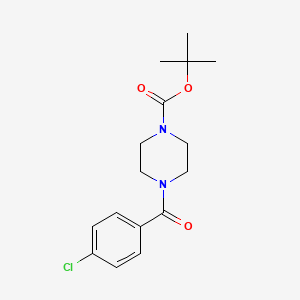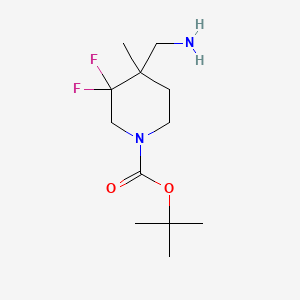![molecular formula C11H17NO3 B592343 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1181816-12-5](/img/structure/B592343.png)
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Descripción general
Descripción
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic intermediate that is used to access cyclobutanes . It has a molecular weight of 211.26 . It is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Synthesis Analysis
The synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves two efficient and scalable synthetic routes . The synthesis process involves the use of various reagents and solvents, and the reactions are monitored by HPLC and LCMS .Molecular Structure Analysis
The molecular structure of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is represented by the linear formula C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3 .Chemical Reactions Analysis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . The compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .Physical And Chemical Properties Analysis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Routes and Applications : Meyers et al. (2009) described efficient and scalable synthetic routes for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound, along with related intermediates, is useful for selective derivation on azetidine and cyclobutane rings, providing entry to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Synthesis of Novel Amino Acids : Radchenko et al. (2010) synthesized novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids, synthesized through ring closure of 1,3-bis-electrophiles, contribute to chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Preparation of Biologically Active Heterocyclic Compounds : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which can be used to prepare other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Enantioselective Approach to Proline Scaffolds : López et al. (2020) described a catalytic and enantioselective preparation of 4-methyleneproline scaffolds, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Regioselective Cycloaddition : Molchanov and Tran (2013) obtained substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through highly regioselective 1,3-dipolar cycloaddition, contributing to organic synthesis (Molchanov & Tran, 2013).
Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) synthesized piperidine derivatives fused to a tetrahydrofuran ring, demonstrating the versatility of these compounds in organic synthesis (Moskalenko & Boev, 2014).
Synthesis of Enantiomerically Pure Compounds : Maton et al. (2010) developed an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting its importance in organic synthesis (Maton et al., 2010).
Reductive Cleavage and Subsequent Transformations : Molchanov et al. (2016) discussed the cleavage of the N–O bond in isoxazolidine rings and subsequent cyclization to produce bi- or tricyclic lactams or lactones, illustrating the compound's utility in organic chemistry (Molchanov et al., 2016).
Improved Synthesis of Spiro Compounds : Van der Haas et al. (2017) improved the synthesis of 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt, enhancing its stability and solubility for broader reaction condition applications (Van der Haas et al., 2017).
NMR Spectroscopy for Absolute Configuration Assignment : Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, demonstrating the compound's utility in spectroscopic studies (Jakubowska et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRAGXKFOTSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680475 | |
| Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
CAS RN |
1181816-12-5 | |
| Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)
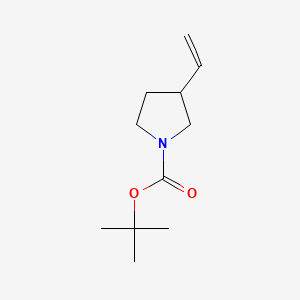
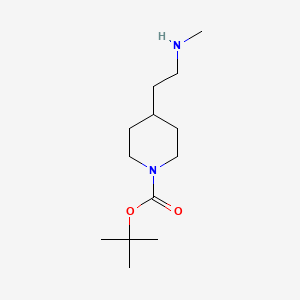
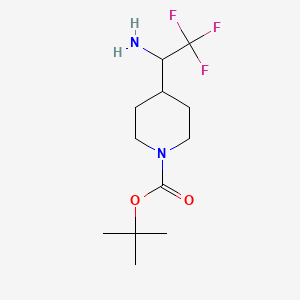
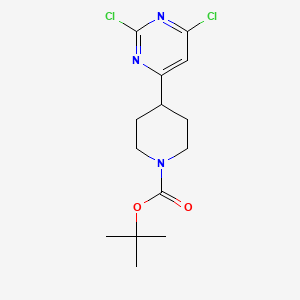
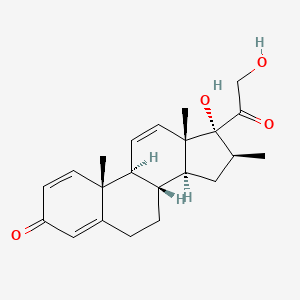
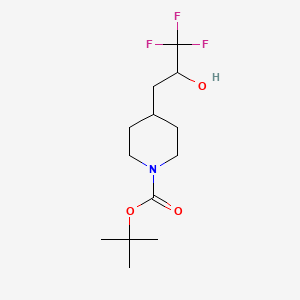
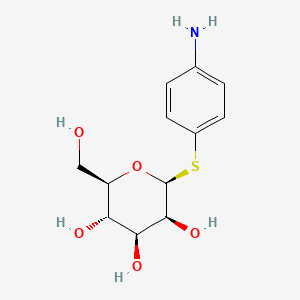
![2-[(3-azanidyl-1-oxido-propylidene)amino]-3-(3H-imidazol-4-yl)propanoa te: zinc(+2) cation](/img/no-structure.png)
